molecular formula C15H18N2OS B3020694 1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851803-13-9

1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B3020694
CAS No.: 851803-13-9
M. Wt: 274.38
InChI Key: JWKDCPZKYVLXQL-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole (imidazoline) core, a cyclopropanecarbonyl group, and a (3-methylbenzyl)sulfanyl substituent. The imidazole and imidazoline scaffolds are recognized as privileged structures in medicinal chemistry and drug discovery due to their widespread presence in biologically active molecules . These heterocyclic cores are found in compounds with a broad range of therapeutic activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties . The specific stereochemistry, if applicable, and the role of the cyclopropanecarbonyl and benzylsulfanyl substituents in modulating the compound's physicochemical properties and binding affinity would be key areas of investigation. This compound is intended for research and development purposes, such as use as a key intermediate in organic synthesis or as a building block in the exploration of new pharmacologically active substances. Researchers are encouraged to fully characterize the compound using techniques like NMR, LC-MS, and HPLC prior to use. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11-3-2-4-12(9-11)10-19-15-16-7-8-17(15)14(18)13-5-6-13/h2-4,9,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKDCPZKYVLXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropanecarbonyl chloride with a 3-methylphenylmethylthiol in the presence of a base to form the intermediate. This intermediate is then subjected to cyclization with an appropriate amine, such as 1,2-diaminoethane, under acidic or basic conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).

Major Products Formed

Scientific Research Applications

1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 1-Cyclopropanecarbonyl, 2-(3-methylbenzyl)sulfanyl C₁₅H₁₇N₂O₂S* ~297.37 Potential α1-adrenoceptor modulation
(5-Bromo-2-furyl)-substituted analogue 1-(5-Bromofuran-2-carbonyl), 2-(3-fluorobenzyl)sulfanyl C₁₅H₁₂BrFN₂O₂S 389.29 ChemSpider ID: 851865-43-5; Zinc finger interaction
MK017 2-[(5-Chloro-3-isopropyl-2-methylphenyl)methyl]-4,5-dihydro-1H-imidazole C₁₄H₁₈ClN₂ 249.76 α1A-Adrenoceptor agonist (SUI therapy)
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 2-(2-Chlorobenzyl)sulfanyl C₁₀H₁₁ClN₂S 226.73 Structural simplicity; halogen-enhanced polarity
1-(Benzenesulfonyl)-2-(3,4-dichlorobenzyl)sulfanyl-4,5-dihydroimidazole 1-Benzenesulfonyl, 2-(3,4-dichlorobenzyl)sulfanyl C₁₇H₁₅Cl₂N₂O₂S₂ 436.34 Electron-withdrawing sulfonyl group; antimicrobial potential

Physicochemical Properties

  • Melting Points : Analogues in exhibit melting points of 134–178°C, influenced by aromaticity and hydrogen bonding . The target compound’s cyclopropane group may reduce melting point compared to bulkier substituents (e.g., tert-butyl in ) due to weaker crystal packing.

Spectroscopic Characterization

  • IR Spectroscopy : Analogues show peaks for C=N (imidazole) and S–C bonds, consistent with the target compound .
  • NMR : The cyclopropane protons (~1.0–2.0 ppm) and 3-methylphenyl aromatic protons (~6.8–7.2 ppm) would distinguish the target from halogenated derivatives (e.g., 2-chlorobenzyl in , δ ~7.3–7.5 ppm) .

Biological Activity

1-Cyclopropanecarbonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique imidazole ring structure with a cyclopropanecarbonyl group and a sulfanyl moiety. Its chemical formula is C13H15N3OSC_{13}H_{15}N_{3}OS.

Pharmacological Activities

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Imidazole compounds have shown significant antibacterial and antifungal properties. For instance, derivatives similar to our compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
  • Antitumor Activity : Some imidazole derivatives have been evaluated for their anticancer properties. Studies indicate that certain modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Imidazoles are also noted for their potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of imidazole derivatives can often be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of specific enzymes involved in metabolic pathways or cell signaling, thereby modulating physiological responses.
  • Receptor Interaction : Some compounds may act as ligands for receptors involved in inflammation or pain pathways, leading to therapeutic effects.

Case Studies

  • Antibacterial Activity Study : A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like Norfloxacin (Table 1).
    CompoundZone of Inhibition (mm)
    1a18
    1b22
    Norfloxacin25
  • Antitumor Evaluation : A case study on the anticancer potential of imidazole derivatives highlighted that compounds with specific substitutions showed significant cytotoxicity against breast cancer cell lines, suggesting the importance of structural modifications for enhancing activity .

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